Hexakis(methylthio)benzene
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Overview
Description
Hexakis(methylthio)benzene is an organosulfur compound characterized by a benzene ring substituted with six methylthio groups
Preparation Methods
Hexakis(methylthio)benzene can be synthesized through several methods. One common synthetic route involves the Pummerer-type rearrangement of the monooxide of this compound using reagents such as sulfuric acid or trifluoromethanesulfonic anhydride . This reaction yields a cyclic methylsulfonium salt as an intermediate . Another method involves the reaction of hexakis(trimethylsilyl)ethynylbenzene with appropriate reagents to introduce the methylthio groups .
Chemical Reactions Analysis
Hexakis(methylthio)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Pummerer-type rearrangement mentioned earlier is a notable reaction involving this compound . Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonic anhydride, and other strong acids . The major products formed from these reactions often include cyclic methylsulfonium salts and other sulfur-containing intermediates .
Scientific Research Applications
Hexakis(methylthio)benzene has several scientific research applications. It is used as a starting material for the synthesis of graphdiyne, an emerging carbon allotrope with unique nonlinear absorption properties . Additionally, it serves as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separations, and catalysis . The compound’s unique structure also makes it a valuable tool in studying σ-delocalized systems and their reactivity .
Mechanism of Action
The mechanism of action of hexakis(methylthio)benzene involves its ability to undergo Pummerer-type rearrangements, leading to the formation of cyclic methylsulfonium salts . These reactions are facilitated by the electron-donating properties of the methylthio groups, which stabilize the intermediate species formed during the reaction . The compound’s reactivity is also influenced by the delocalization of electrons within the benzene ring and the attached sulfur atoms .
Comparison with Similar Compounds
Hexakis(methylthio)benzene can be compared to other similar compounds, such as hexakis(4-methylphenyl)thio]benzene and hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene . While these compounds share a similar hexasubstituted benzene core, their substituents impart different chemical properties and reactivities. For example, hexakis(4-methylphenyl)thio]benzene has methylphenylthio groups instead of methylthio groups, which can affect its reactivity and applications . Hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene, on the other hand, has fluorenyl groups that enhance its hole-transporting properties, making it useful in electronic applications .
Properties
CAS No. |
58468-22-7 |
---|---|
Molecular Formula |
C12H18S6 |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(methylsulfanyl)benzene |
InChI |
InChI=1S/C12H18S6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h1-6H3 |
InChI Key |
PYFBIMASCMHFPE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1SC)SC)SC)SC)SC |
Origin of Product |
United States |
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